3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole
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Overview
Description
3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole is a chemical compound with the molecular formula C9H14F2N2O. It is characterized by the presence of a pyrazole ring substituted with a propyl group and a difluoroethoxy methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole typically involves the reaction of appropriate pyrazole derivatives with difluoroethoxy methylating agents. One common method involves the use of difluorocarbene reagents, which facilitate the formation of the difluoroethoxy group . The reaction conditions often require the presence of a base and a suitable solvent to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes utilize metal-based catalysts to transfer the difluoroethoxy group to the pyrazole ring. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole involves its interaction with specific molecular targets. The difluoroethoxy group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. The pyrazole ring interacts with enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole
- 3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole
- 3-[(2,2-difluoroethoxy)methyl]-1-butyl-1H-pyrazole
Uniqueness
3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group enhances its lipophilicity, making it more effective in certain applications compared to its methyl and ethyl analogs .
Properties
IUPAC Name |
3-(2,2-difluoroethoxymethyl)-1-propylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N2O/c1-2-4-13-5-3-8(12-13)6-14-7-9(10)11/h3,5,9H,2,4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEYWWBKLZXNSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=N1)COCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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